Cas no 1806744-78-4 (3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile)

3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
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- 3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile
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- インチ: 1S/C9H6F4N2O2/c10-3-6-7(17-9(11,12)13)5(1-2-14)4-15-8(6)16/h4H,1,3H2,(H,15,16)
- InChIKey: WIVCYZQESAQRPI-UHFFFAOYSA-N
- ほほえんだ: FCC1C(NC=C(CC#N)C=1OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 442
- トポロジー分子極性表面積: 62.1
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095293-1g |
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile |
1806744-78-4 | 97% | 1g |
$1,549.60 | 2022-03-31 |
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrileに関する追加情報
Introduction to 3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1806744-78-4)
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1806744-78-4, represents a fascinating example of how structural modifications can lead to novel bioactive molecules with potential therapeutic applications. The presence of multiple fluorinated and hydroxyl functional groups in its molecular structure imparts unique chemical properties, making it a valuable scaffold for further derivatization and investigation.
The compound’s structure consists of a pyridine core substituted with a fluoromethyl group at the 3-position, a hydroxy group at the 2-position, and a trifluoromethoxy group at the 4-position, with a nitrile group at the 5-position. This specific arrangement of functional groups creates a molecule with distinct electronic and steric characteristics, which can influence its interactions with biological targets. The fluorine atoms, in particular, play a crucial role in modulating the compound’s lipophilicity, metabolic stability, and binding affinity to biological receptors.
In recent years, there has been growing interest in the development of fluorinated heterocycles as pharmacophores due to their ability to enhance drug-like properties such as bioavailability, metabolic stability, and binding affinity. The pyridine scaffold is one of the most widely used heterocyclic systems in drug discovery, owing to its prevalence in many biologically active compounds. The introduction of fluorine atoms into this scaffold can significantly alter its pharmacokinetic and pharmacodynamic profiles, making it an attractive target for medicinal chemists.
3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile has been explored in several preclinical studies as a potential intermediate for the synthesis of more complex molecules with therapeutic relevance. Its unique structural features make it a versatile building block for designing compounds targeting various disease pathways. For instance, the combination of hydroxyl and trifluoromethoxy groups can enhance hydrogen bonding capabilities while the fluoromethyl group provides a site for further functionalization via nucleophilic substitution reactions.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for enzymes involved in cancer metabolism. Recent studies have highlighted the importance of fluorinated pyridines in modulating enzyme activity, particularly in kinases and other signaling proteins that are overexpressed in tumor cells. The electron-withdrawing nature of the nitrile group at the 5-position further contributes to the compound’s ability to interact with biological targets through dipole-dipole interactions and hydrogen bonding.
The synthesis of 3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include halogenation followed by nucleophilic substitution, or direct functionalization of pre-formed pyridine derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce fluorinated groups efficiently.
In terms of biological activity, preliminary studies suggest that derivatives of this compound exhibit promising effects on enzymes such as tyrosine kinases and cytoprotective pathways. The ability to fine-tune the electronic properties of the molecule by modifying substituents at different positions allows for the optimization of potency and selectivity. This flexibility makes it an ideal candidate for structure-activity relationship (SAR) studies aimed at identifying lead compounds for further development.
The role of computational chemistry has been instrumental in understanding the molecular interactions between 3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile and its biological targets. Molecular docking simulations have revealed that this compound can bind effectively to active sites on enzymes with high affinity. Additionally, quantum mechanical calculations have provided insights into how fluorine atoms influence electronic distributions within the molecule, thereby affecting its binding properties.
The future prospects for this compound are vast, particularly as drug discovery efforts continue to evolve toward more targeted and personalized therapies. By leveraging its unique structural features, researchers aim to develop novel therapeutics that address unmet medical needs. Furthermore, advances in synthetic methodologies will likely enable more efficient production scales suitable for clinical trials and commercialization.
In conclusion,3-(Fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-5-acetonitrile (CAS No. 1806744-78-4) stands out as a promising intermediate in pharmaceutical chemistry due to its versatile structure and potential bioactivity. Its incorporation into drug discovery pipelines holds great promise for developing innovative treatments across multiple therapeutic areas. As research progresses, this compound is expected to play an increasingly significant role in shaping next-generation therapeutics.
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